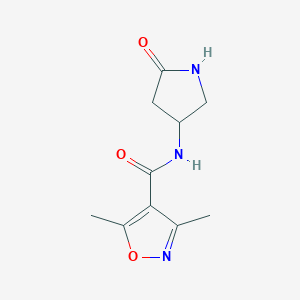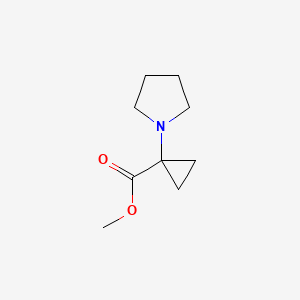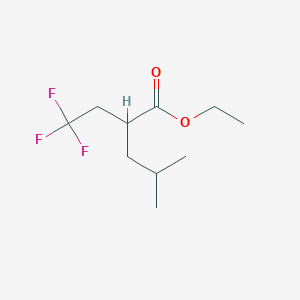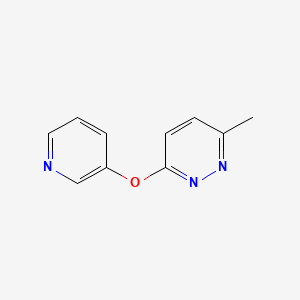![molecular formula C11H10N2O B6432542 3-[(pyridin-3-yl)methoxy]pyridine CAS No. 98910-45-3](/img/structure/B6432542.png)
3-[(pyridin-3-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(pyridin-3-yl)methoxy]pyridine, also known as 3-Methoxypyridine, is an organic compound with the molecular formula C6H7NO . It is a substituted pyridine . The IUPAC Standard InChI is InChI=1S/C6H7NO/c1-8-6-3-2-4-7-5-6/h2-5H,1H3 .
Synthesis Analysis
The synthesis of pyridine derivatives has been extensively studied. For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields . Another method involves the use of magnesium oxide nanoparticles for the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The molecular structure of 3-Methoxypyridine can be viewed as a 2D Mol file or as a computed 3D SD file . The compound has a molecular weight of 109.1259 .Chemical Reactions Analysis
The chemical reactions involving 3-Methoxypyridine have been explored in various studies. For example, the kinetics of the oxidation of 3-methoxypyridine mediated by sulphate radicals has been investigated by flash photolysis of peroxodisulphate .Physical And Chemical Properties Analysis
3-Methoxypyridine is a colorless liquid with a molecular weight of 109.1259 . It has a refractive index of n20/D 1.518 (lit.), a boiling point of 65 °C/15 mmHg (lit.), and a density of 1.083 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Pyridine derivatives, including “3-[(pyridin-3-yl)methoxy]pyridine”, have been synthesized and tested as antimicrobial agents . These compounds have shown good to strong antimicrobial activity against microbial strains like E. coli, B. mycoides, and C. albicans . The relationship between the chemical structure of the synthesized pyridine and their antimicrobial properties has been discussed in various structure-activity relationship (SAR) studies .
Synthesis of Biologically Active Compounds
Pyridine derivatives are essential cores in the chemical structure of a variety of approved drugs in the pharmaceutical market . They have been used in the synthesis of new linear poly(phenylpyridyl) chains by Suzuki coupling .
Development of Therapeutic Enzymatic and Kinase Inhibitors
“3-[(pyridin-3-yl)methoxy]pyridine” can be used in the development of many highly significant therapeutic enzymatic and kinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer.
Development of Receptor Antagonists
This compound can also be used in the development of receptor antagonists . Receptor antagonists are drugs that block the actions of neurotransmitters and hormones and can be used in the treatment of a variety of conditions, including hypertension, allergies, and psychiatric disorders.
Treatment of Diseases of the Nervous and Immune Systems
Pyrrolo[3,4-c]pyridines, a group of heterocyclic compounds that can be synthesized from pyridine derivatives, have been found to be useful in the treatment of diseases of the nervous and immune systems .
Antidiabetic Applications
Pyrrolo[3,4-c]pyridines have also been found to have antidiabetic properties . This suggests that “3-[(pyridin-3-yl)methoxy]pyridine” could potentially be used in the development of new antidiabetic drugs.
Antitumor Applications
Pyrrolo[3,4-c]pyridines have been found to have antitumor activities . This suggests that “3-[(pyridin-3-yl)methoxy]pyridine” could potentially be used in the development of new antitumor drugs.
Synthesis of Pyrazolopyridine Derivatives
“3-[(pyridin-3-yl)methoxy]pyridine” can be used in the synthesis of pyrazolopyridine derivatives . These derivatives have been synthesized via heterocyclization of the C2-thioxopyridine derivative followed by glycosylation using glucose and galactose .
Wirkmechanismus
While the mechanism of action of 3-[(pyridin-3-yl)methoxy]pyridine is not explicitly mentioned in the search results, pyridine compounds are known for their therapeutic properties such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(pyridin-3-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXMKAVBSNAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-3-yl)methoxy]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)

![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)
![1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6432491.png)
![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)


![4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432524.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)
![1-ethyl-2-[(1E)-3-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]prop-1-en-1-yl]quinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B6432534.png)



